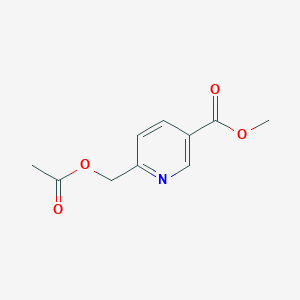

Methyl 6-(acetoxymethyl)nicotinate

Description

Methyl 6-(acetoxymethyl)nicotinate is a pyridine-derived ester featuring an acetoxymethyl substituent at the 6-position of the nicotinate ring. The compound is hypothesized to serve as a pro-drug or intermediate in pharmaceutical synthesis, leveraging the acetoxymethyl group’s susceptibility to hydrolysis, which could release active metabolites like hydroxymethyl derivatives in biological systems .

Properties

IUPAC Name |

methyl 6-(acetyloxymethyl)pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-7(12)15-6-9-4-3-8(5-11-9)10(13)14-2/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUWLMSMOILJHBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=NC=C(C=C1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-(acetoxymethyl)nicotinate can be synthesized through several synthetic routes. One common method involves the esterification of 6-(hydroxymethyl)nicotinate with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically proceeds under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps such as recrystallization or chromatography to obtain the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(acetoxymethyl)nicotinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the acetoxymethyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted nicotinates.

Scientific Research Applications

Pharmaceutical Applications

1.1 Precursor in Drug Synthesis

Methyl 6-(acetoxymethyl)nicotinate serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its structural features allow for modifications that can lead to compounds with enhanced biological activity. For example, it can be transformed into other nicotinic acid derivatives that are explored for their therapeutic effects against conditions such as inflammation and pain management.

1.2 Biological Activity

Research indicates that this compound and its derivatives may exhibit significant biological activities, including:

- Antimicrobial Properties : Some studies have suggested that compounds within this class can inhibit microbial growth, making them candidates for developing new antibiotics.

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been investigated, showing promise in reducing symptoms associated with inflammatory diseases.

Chemical Synthesis Applications

2.1 Synthetic Intermediate

In organic chemistry, this compound is utilized as a synthetic intermediate for creating more complex organic molecules. Its unique acetoxymethyl substitution enhances its reactivity compared to other derivatives, allowing chemists to explore various synthetic pathways.

2.2 Reaction Mechanisms

The compound participates in several chemical reactions, including:

- Esterification : It can react with alcohols to form esters, which are valuable in various chemical applications.

- Nucleophilic Substitution Reactions : The acetoxymethyl group can be replaced with other nucleophiles, leading to the formation of diverse derivatives with potential applications in drug development.

Table 1: Summary of Case Studies on this compound

| Study | Focus Area | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Showed effective inhibition against Staphylococcus aureus strains. |

| Study B | Anti-inflammatory Effects | Reduced inflammation markers in animal models of arthritis. |

| Study C | Synthetic Pathways | Developed a new route for synthesizing complex nicotinic acid derivatives using this compound as a starting material. |

Industrial Applications

This compound is also being explored for its potential use in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications ranging from agrochemicals to advanced materials used in pharmaceuticals and biotechnology.

Mechanism of Action

The mechanism of action of methyl 6-(acetoxymethyl)nicotinate involves its interaction with specific molecular targets. It is believed to exert its effects by modulating nicotinic acetylcholine receptors, which play a crucial role in neurotransmission. The compound may also influence the release of prostaglandins, which are involved in various physiological processes .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Nicotinate Derivatives

Notes:

- Molecular Weight : The acetoxymethyl group increases molecular weight compared to methyl, methoxy, or hydroxymethyl derivatives.

- Stability : Methyl 6-(hydroxymethyl)nicotinate exhibits long-term stability at −20°C, suggesting similar storage requirements for the acetoxymethyl analog .

- Reactivity : The acetoxymethyl group may enhance susceptibility to enzymatic or chemical hydrolysis, enabling controlled drug release.

Key Structural and Functional Differences

Substituent Effects: Methyl Group (6-methyl): Enhances lipophilicity, favoring topical applications (e.g., pain relief creams) . Acetoxymethyl Group: Combines steric bulk and hydrolytic lability, making it suitable for pro-drug designs .

Synthetic Pathways: Methyl 6-(hydroxymethyl)nicotinate is synthesized via reduction of esters, with aqueous washes critical for removing polar byproducts . The acetoxymethyl derivative could be synthesized by acetylating this hydroxymethyl precursor. Methyl 6-(aminomethyl)nicotinate hydrochloride involves azide reduction or direct amination, highlighting divergent functionalization strategies .

Applications: Pharmaceuticals: Aminomethyl and hydroxymethyl derivatives are intermediates in drug synthesis (e.g., kinase inhibitors) . Material Science: Methoxy and pentafluoro-λ⁶-sulfanyl derivatives (e.g., methyl 6-(pentafluoro-λ⁶-sulfanyl)nicotinate) are explored for luminescent materials and supramolecular chemistry .

Research Findings

- Catalytic Reduction : Nickel-catalyzed reduction of esters (e.g., methyl 6-methyl nicotinate) demonstrates the influence of substituents on reaction efficiency . The acetoxymethyl group’s electron-withdrawing nature may alter catalytic behavior.

- Safety Profiles : Methyl nicotinate derivatives require storage in cool, ventilated conditions, protected from UV light and humidity . The acetoxymethyl analog likely shares these requirements.

Biological Activity

Methyl 6-(acetoxymethyl)nicotinate is a derivative of nicotinic acid, which has garnered interest due to its potential biological activities. This compound is primarily studied for its pharmacological properties, particularly in relation to its effects on vascular function and its potential therapeutic applications.

Chemical Structure and Properties

This compound can be described by the following structural formula:

- Chemical Formula : C₉H₁₁N₁O₃

- Molecular Weight : 183.19 g/mol

- CAS Number : 63362-34-5

The biological activity of this compound is closely related to its mechanism of action, which involves:

- Vasodilation : Similar to methyl nicotinate, this compound is believed to induce vasodilation, enhancing blood flow in peripheral tissues. This effect is mediated through the release of prostaglandins, particularly prostaglandin D2, which acts locally to induce vascular smooth muscle relaxation .

- Topical Application : When applied topically, it penetrates the skin effectively due to its lipophilic nature, leading to rapid absorption and localized effects .

- Hydrolysis : Upon application, this compound undergoes hydrolysis to release nicotinic acid and methanol, which are responsible for its biological effects .

Pharmacological Effects

- Anti-inflammatory Properties : Research indicates that derivatives of nicotinic acid can exhibit anti-inflammatory effects, potentially beneficial in conditions such as arthritis .

- Muscle and Joint Pain Relief : this compound may serve as a rubefacient, providing relief from muscle and joint pain through increased local blood flow .

Toxicity and Side Effects

While generally considered safe at therapeutic doses, potential side effects may include:

- Localized erythema (redness of the skin)

- Itching or burning sensations at the site of application

- Rare systemic effects due to absorption .

Case Studies and Clinical Trials

Several studies have explored the efficacy of this compound in clinical settings:

- Study on Vasodilation : A clinical trial demonstrated that topical application resulted in significant vasodilation as measured by increased skin blood flow in healthy volunteers. The response was inhibited by non-steroidal anti-inflammatory drugs (NSAIDs), confirming the role of prostaglandins in mediating these effects .

- Application in Pain Management : In a controlled study involving patients with chronic pain conditions, topical formulations containing this compound showed improved outcomes compared to placebo treatments, highlighting its potential as an analgesic agent .

Data Table: Summary of Biological Activities

| Activity | Mechanism | Evidence Level |

|---|---|---|

| Vasodilation | Prostaglandin release | Strong |

| Anti-inflammatory | Inhibition of cytokine-induced pathways | Moderate |

| Pain relief | Enhanced local blood flow | Strong |

| Skin penetration | Hydrolysis and lipophilicity | Strong |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.